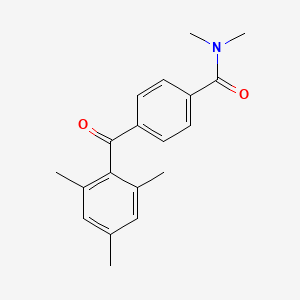![molecular formula C19H20FN3O B5698662 2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)
2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone class of compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of various kinases, including epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone in lab experiments include its potent activity, selectivity, and low toxicity. However, its limitations include its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone. These include:
1. Further optimization of its chemical structure to improve its potency and selectivity.
2. Investigation of its potential as a therapeutic agent for the treatment of other diseases, such as cardiovascular disease and metabolic disorders.
3. Development of new formulations to improve its solubility and bioavailability.
4. Investigation of its potential as a tool for studying the mechanisms of disease development and progression.
5. Exploration of its potential as a diagnostic tool for detecting diseases, such as cancer.
Méthodes De Synthèse
The synthesis of 2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone involves the reaction of 4-fluoroaniline with diethyl malonate, followed by the addition of ethyl chloroformate and diethylamine. The resulting compound is then treated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
2-(diethylaminomethyl)-3-(4-fluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-3-22(4-2)13-18-21-17-8-6-5-7-16(17)19(24)23(18)15-11-9-14(20)10-12-15/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNOMLCPIMRENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5698633.png)
![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)





